

Application Notes and Protocols for FT-IR Analysis of 4-Nitrobenzanilide Synthesis

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Compound of Interest

Compound Name: A-77003

Cat. No.: B1664747

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These application notes provide a detailed guide for the synthesis of 4-Nitrobenzanilide and its characterization using Fourier Transform Infrared (FT-IR) spectroscopy. This compound and its derivatives are of interest in medicinal chemistry and materials science. The protocols outlined below utilize the Schotten-Baumann reaction, a robust method for amide synthesis.

Introduction

4-Nitrobenzanilide is synthesized by the acylation of 4-nitroaniline with benzoyl chloride. The reaction, an example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.^{[1][2]} FT-IR spectroscopy is a powerful analytical technique to monitor the progress of the reaction and to characterize the final product by identifying the characteristic vibrational frequencies of the functional groups present in the reactants and the product. By comparing the spectra of the starting materials and the product, one can confirm the formation of the amide bond and the disappearance of the amine and acyl chloride functionalities.

Data Presentation

The following table summarizes the characteristic FT-IR absorption peaks for the reactants and the product. This data is essential for the interpretation of the FT-IR spectra during the analysis.

Functional Group	Vibration Mode	4-Nitroaniline (Reactant) (cm ⁻¹)[3]	Benzoyl Chloride (Reactant) (cm ⁻¹)	4-Nitrobenzanilide (Product) (cm ⁻¹)
N-H (Amine/Amide)	Stretching	3482 (asymmetric), 3362 (symmetric)	-	~3300 - 3500
C=O (Carbonyl)	Stretching	-	~1770 - 1810	~1650 - 1680
N-O (Nitro)	Asymmetric Stretching	~1506	-	~1500 - 1550
N-O (Nitro)	Symmetric Stretching	~1300 - 1335	-	~1330 - 1370
C-N	Stretching	~1244 - 1283	-	~1200 - 1300
C-Cl	Stretching	-	~600 - 800	-
Aromatic C-H	Stretching	~3000 - 3100	~3000 - 3100	~3000 - 3100
Aromatic C=C	Stretching	~1590 - 1640	~1450 - 1600	~1400 - 1600

Experimental Protocols

Synthesis of 4-Nitrobenzanilide via Schotten-Baumann Reaction

This protocol describes the synthesis of 4-Nitrobenzanilide from 4-nitroaniline and benzoyl chloride.

Materials:

- 4-Nitroaniline
- Benzoyl chloride
- 10% aqueous Sodium Hydroxide (NaOH) solution

- Dichloromethane (CH_2Cl_2) or Diethyl ether
- Distilled water
- Ethanol (for recrystallization)
- Erlenmeyer flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and filter paper
- Beakers
- Graduated cylinders

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 2.6 g of 4-nitroaniline in 50 mL of dichloromethane.
- In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
- Place the Erlenmeyer flask containing the 4-nitroaniline solution in an ice bath on a magnetic stirrer and begin stirring.
- Slowly add 30 mL of the 10% sodium hydroxide solution to the 4-nitroaniline solution.
- Transfer 3.5 mL (4.3 g) of benzoyl chloride to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 4-Nitrobenzanilide.
- Recrystallize the crude product from hot ethanol to obtain purified crystals.
- Dry the purified crystals in a vacuum oven.

FT-IR Analysis

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., DTGS)
- Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure:

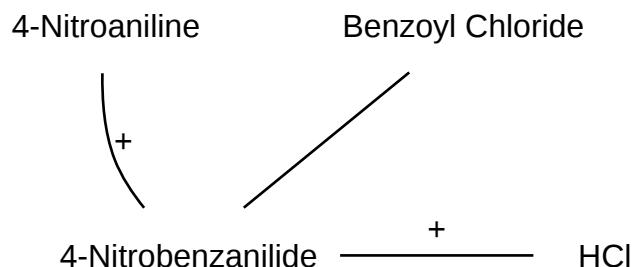
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the dried sample (reactant or product) with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis:

- Identify the characteristic absorption bands in the spectra of the reactants (4-nitroaniline and benzoyl chloride) and the final product (4-Nitrobenzanilide).
- Compare the spectra to confirm the disappearance of the N-H stretching vibrations of the primary amine in 4-nitroaniline and the C=O stretching vibration of the acyl chloride.
- Confirm the appearance of the N-H stretching vibration of the secondary amide and the C=O stretching vibration of the amide in the product spectrum.
- Verify the presence of the characteristic nitro group absorptions in both the reactant and the product.

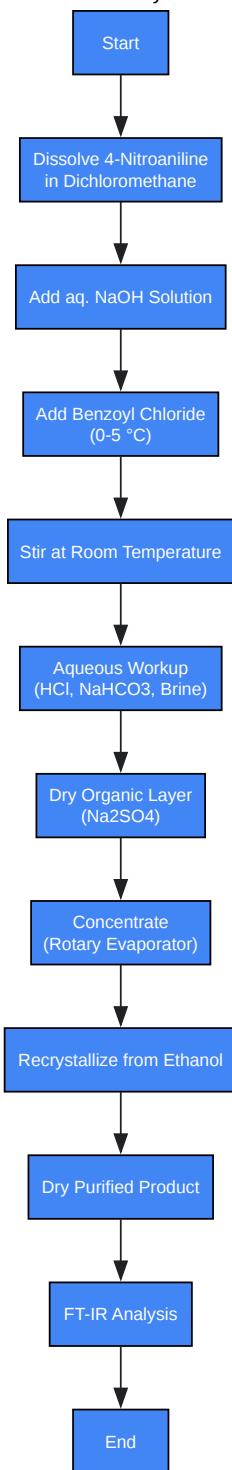
Visualizations

Reaction Scheme

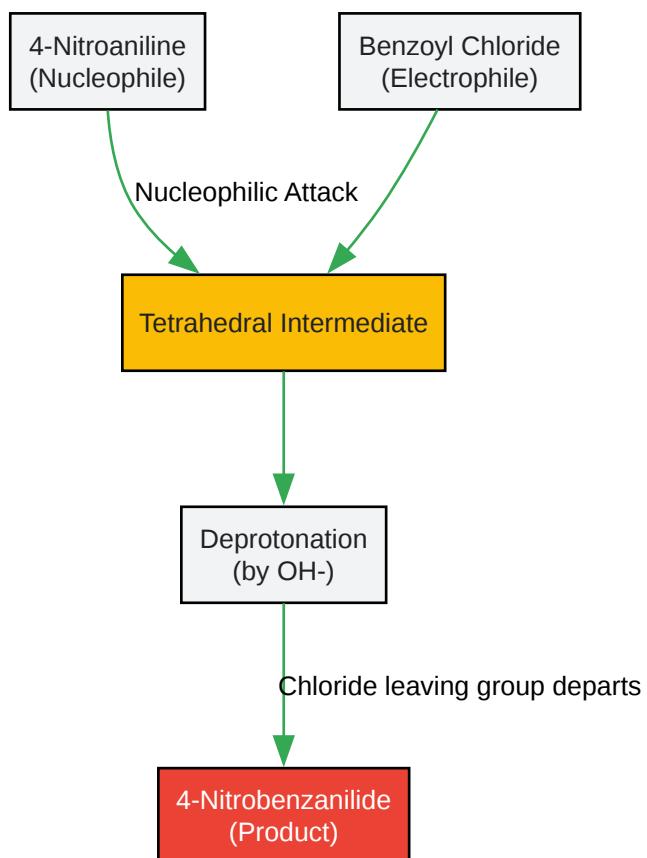
Reaction Scheme for the Synthesis of 4-Nitrobenzanilide



Experimental Workflow for Synthesis and Analysis



Schotten-Baumann Reaction Mechanism

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References

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